molecular formula C20H25NO2S B13901394 tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate

tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate

Cat. No.: B13901394
M. Wt: 343.5 g/mol
InChI Key: BETIGOZUTCFRPL-OAHLLOKOSA-N
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Description

tert-Butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is a chiral carbamate derivative characterized by a tert-butyl carbamate group attached to an ethyl chain with (R)-stereochemistry. The ethyl chain is further substituted with a 4-benzylsulfanylphenyl group, where a sulfur atom bridges the benzyl and phenyl moieties.

Properties

Molecular Formula

C20H25NO2S

Molecular Weight

343.5 g/mol

IUPAC Name

tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate

InChI

InChI=1S/C20H25NO2S/c1-15(21-19(22)23-20(2,3)4)17-10-12-18(13-11-17)24-14-16-8-6-5-7-9-16/h5-13,15H,14H2,1-4H3,(H,21,22)/t15-/m1/s1

InChI Key

BETIGOZUTCFRPL-OAHLLOKOSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C1=CC=C(C=C1)SCC2=CC=CC=C2)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate generally involves the following key steps:

Detailed Synthetic Routes

Synthesis of the Chiral Amine Intermediate

From the literature, one practical approach involves the synthesis of 2-(1-dimethylamino-2-methylpropyl)benzenethiol derivatives, which can be converted to thioethers through palladium-catalyzed coupling protocols (POPd catalysis). This method allows the introduction of the benzylsulfanyl group on the aromatic ring with control over stereochemistry.

An enzymatic resolution step can be employed to obtain the optically pure (1R) enantiomer of the amine intermediate, ensuring the correct stereochemistry for the final product.

Protection of the Amine

The amino group of the chiral amine is protected using tert-butyl carbamate (Boc) chemistry. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions, often in the presence of a base such as triethylamine. This step yields this compound with high purity and yield.

Alternative Coupling Methods

Coupling reactions mediated by carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with 1-hydroxybenzotriazole (HOBt) have been reported for similar carbamate syntheses. These methods provide efficient coupling of amino acid derivatives and carbamates in the presence of bases like triethylamine in solvents such as DMF.

Example Synthetic Scheme (Summary)

Step Reaction Description Reagents/Conditions Outcome
1 Synthesis of chiral amine intermediate with benzylsulfanyl substituent Palladium-catalyzed coupling (POPd), enzymatic resolution Optically pure (1R)-1-(4-benzylsulfanylphenyl)ethylamine
2 Protection of amine with tert-butyl carbamate Di-tert-butyl dicarbonate (Boc2O), triethylamine, solvent (e.g., dichloromethane or DMF) This compound
3 Purification Reverse phase HPLC or crystallization >95% purity compound

Data Tables on Preparation Parameters

Parameter Typical Value/Condition Notes
Catalyst for thioether formation POPd (Palladium complex) Enables aryl bromide to thioether conversion
Enzymatic resolution Lipase or other stereoselective enzyme For obtaining (1R) enantiomer
Boc protection reagent Di-tert-butyl dicarbonate (Boc2O) Standard amine protection reagent
Solvent for Boc protection Dichloromethane (CH2Cl2) or DMF Common solvents for carbamate formation
Base for Boc protection Triethylamine (TEA) Neutralizes HCl generated during reaction
Purification method Reverse phase HPLC Ensures >95% purity
Yield range 70-90% overall Dependent on step efficiency and purification

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylsulfanyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or modulator.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Key Features
tert-Butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate (Target) 4-Benzylsulfanylphenyl, ethyl (R-configuration) C₂₀H₂₅NO₂S 355.48 High lipophilicity due to benzylsulfanyl group; potential for thioether reactivity
tert-Butyl N-[(1R)-1-(4-bromophenyl)-2-hydroxyethyl]carbamate 4-Bromophenyl, 2-hydroxyethyl (R-configuration) C₁₃H₁₈BrNO₃ 316.20 Polar hydroxy group enhances solubility; bromine enables cross-coupling reactions
(R)-tert-Butyl (1-([1,1'-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl-4-yl, 3-hydroxypropan-2-yl (R-configuration) C₂₀H₂₅NO₃ 327.42 Biphenyl group enhances aromatic stacking; intermediate for LCZ696 (heart failure drug)
tert-Butyl N-[(1R)-1-(3-cyanophenyl)ethyl]carbamate 3-Cyanophenyl, ethyl (R-configuration) C₁₄H₁₈N₂O₂ 246.30 Electron-withdrawing cyano group improves metabolic stability
tert-Butyl N-[1-(4-fluorophenyl)but-3-enyl]carbamate 4-Fluorophenyl, but-3-enyl C₁₅H₂₀FNO₂ 265.32 Fluorine enhances bioavailability; unsaturated butenyl enables further derivatization

Biological Activity

tert-butyl N-[(1R)-1-(4-benzylsulfanylphenyl)ethyl]carbamate is a carbamate derivative with the molecular formula C20H25NO2S and a molecular weight of 343.49 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is involved in various physiological processes, including nucleotide metabolism and cellular signaling pathways, making this compound a candidate for therapeutic applications in metabolic dysregulation.

Chemical Structure and Properties

The compound features a tert-butyl group attached to a nitrogen atom, which is linked to a chiral center at the 1-position of an ethyl group. This ethyl group is further substituted with a 4-benzylsulfanylphenyl moiety, contributing to its unique biological activity profile.

PropertyValue
Molecular FormulaC20H25NO2S
Molecular Weight343.49 g/mol
CAS Number2684294-31-1
Purity≥97%

Biological Activity

Research indicates that this compound exhibits notable biological activities:

  • ENPP1 Inhibition : The compound has been identified as an inhibitor of ENPP1, which could have implications for conditions related to metabolic dysregulation. Kinetic assays have demonstrated its potential to modulate the enzymatic activity of ENPP1 effectively.
  • Binding Affinity Studies : Interaction studies have focused on the compound's binding affinity with various biological targets. Its specific chiral configuration and the presence of a benzothioether moiety may enhance selectivity towards particular biological targets compared to other carbamates.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Inhibition Studies : A study highlighted the interaction of similar carbamate derivatives with biological targets, showing that structural modifications can significantly influence their inhibitory effects on enzymes like ENPP1 .
  • Pharmacological Evaluation : The compound has been evaluated for its pharmacodynamics and pharmacokinetics, indicating promising results in modulating metabolic pathways that could lead to therapeutic applications .
  • Comparative Analysis : A comparative analysis with other carbamate derivatives revealed that this compound possesses unique properties that may enhance its efficacy in drug design and development .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Interaction : The compound's structure allows it to bind specifically to ENPP1, inhibiting its activity and thereby affecting nucleotide metabolism and signaling pathways.
  • Potential Therapeutic Applications : Given its ability to modulate enzymatic activity, this compound may be explored for therapeutic applications in diseases characterized by metabolic dysregulation.

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